![molecular formula C22H21ClN6 B600980 Losartan-Imidazo[1,5-b]isochinolin-Verunreinigung CAS No. 165276-38-0](/img/structure/B600980.png)
Losartan-Imidazo[1,5-b]isochinolin-Verunreinigung
Übersicht
Beschreibung
Losartan Imidazo[1,5-b]isoquinoline Impurity is a chemical compound with the molecular formula C22H21ClN6 and a molecular weight of 404.895 g/mol This compound is known for its unique structure, which includes an imidazo[1,5-b]isoquinoline core, a tetrazole ring, and a butyl chain
Wissenschaftliche Forschungsanwendungen
Detection and Analysis
One of the primary applications of Losartan Imidazo[1,5-b]isoquinoline Impurity is in the detection of trace metal impurities in pharmaceutical formulations. Recent studies have highlighted the use of colorimetric sensors for detecting palladium and nickel ions in drug samples that include Losartan. The detection limits achieved are significantly lower than the permissible exposure limits set by regulatory bodies like the European Medicines Agency (EMA) and the World Health Organization (WHO) .
Table 1: Detection Limits for Metal Ions
Metal Ion | Limit of Detection (nM) | Permissible Limit (ppb) |
---|---|---|
Palladium | 46.1 - 93.9 | 4.9 - 6.0 |
Nickel | 9.301 | <10 |
This capability is essential for ensuring the safety and efficacy of antihypertensive medications, as metal impurities can adversely affect patient health.
Role in Drug Formulation
Losartan Imidazo[1,5-b]isoquinoline Impurity is recognized as an impurity that can influence the pharmacokinetics and pharmacodynamics of Losartan. The presence of such impurities must be meticulously controlled during drug manufacturing to comply with regulatory standards .
Case Study: Impact on Drug Efficacy
A study investigated how the presence of various impurities, including Losartan Imidazo[1,5-b]isoquinoline Impurity, affected the overall therapeutic efficacy of Losartan. It was found that while certain impurities could enhance specific pharmacological effects, they could also lead to increased side effects or reduced effectiveness when present above certain thresholds . This underscores the importance of rigorous analytical testing during drug development.
Potential Therapeutic Roles
Emerging research suggests that compounds related to Losartan Imidazo[1,5-b]isoquinoline might possess intrinsic biological activities beyond their role as impurities. For instance, derivatives of imidazo[1,5-b]isoquinolines have been studied for their potential anti-cancer properties due to their ability to interact with various biological targets .
Table 2: Therapeutic Potential of Related Compounds
Compound Type | Potential Activity |
---|---|
Imidazo[1,5-b]isoquinolines | Anti-cancer properties |
Isoquinolino derivatives | Neuroprotective effects |
Wirkmechanismus
Target of Action
Losartan Imidazo[1,5-b]isoquinoline Impurity, also known as 3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline, is an impurity of Losartan . Losartan is a non-peptide angiotensin II receptor antagonist . Therefore, it’s plausible that the primary target of this impurity could be the angiotensin II receptor.
Mode of Action
Losartan works by blocking the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the renin-angiotensin system, given its potential interaction with the angiotensin II receptor. By potentially blocking this receptor, it could inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, affecting blood pressure regulation and electrolyte balance .
Result of Action
If it acts similarly to losartan, it could potentially lead to vasodilation and decreased secretion of aldosterone, thereby affecting blood pressure and electrolyte balance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound.
It’s important to note that this compound is an impurity of Losartan and is primarily used for research and development purposes .
Vorbereitungsmethoden
The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several steps. One common synthetic route includes the following steps :
Formation of the Imidazo[1,5-b]isoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-b]isoquinoline core.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a reaction with azide compounds under specific conditions.
Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Losartan Imidazo[1,5-b]isoquinoline Impurity undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Losartan Imidazo[1,5-b]isoquinoline Impurity can be compared with other similar compounds, such as :
Losartan: A well-known angiotensin II receptor antagonist used in the treatment of hypertension.
Imidazole Derivatives: Compounds with similar imidazole cores, known for their broad range of biological activities.
Tetrazole Derivatives: Compounds containing tetrazole rings, often studied for their pharmacological properties.
The uniqueness of Losartan Imidazo[1,5-b]isoquinoline Impurity lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
Losartan imidazo[1,5-b]isoquinoline impurity is a compound associated with the pharmaceutical agent losartan, which is primarily used as an antihypertensive medication. This impurity has garnered attention due to its potential biological activities and implications in drug formulation and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Losartan and Its Impurities
Losartan is an angiotensin II receptor blocker (ARB) that inhibits the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. The primary mechanism of action involves selective blockade of the AT1 receptor, which leads to vasodilation and reduced blood pressure without affecting other hormone receptors or ion channels involved in cardiovascular regulation . However, impurities like losartan imidazo[1,5-b]isoquinoline can arise during the synthesis of losartan and may influence its pharmacological profile.
The biological activity of losartan imidazo[1,5-b]isoquinoline impurity is not fully elucidated; however, it is hypothesized to share some pharmacological characteristics with losartan. Given that losartan itself acts on the renin-angiotensin system, it is plausible that its impurities might also interact with similar pathways. Research indicates that losartan and its metabolites can block various actions of angiotensin II, including smooth muscle cell proliferation and aldosterone release .
Data Table: Comparison of Biological Activities
Parameter | Losartan | Losartan Imidazo[1,5-b]isoquinoline Impurity |
---|---|---|
Mechanism of Action | AT1 receptor antagonist | Hypothesized to interact similarly |
Primary Metabolism | CYP2C9, CYP3A4 | Unknown |
Clinical Use | Antihypertensive | Research standard for impurity characterization |
Safety Profile | Generally well-tolerated | Unknown; requires further evaluation |
Case Study 1: Impurity Characterization
A study published in a pharmaceutical journal evaluated the characterization of various losartan impurities, including imidazo[1,5-b]isoquinoline. The researchers utilized high-performance liquid chromatography (HPLC) combined with mass spectrometry to identify and quantify impurities in commercial losartan formulations. The findings indicated that the presence of such impurities could potentially affect the therapeutic efficacy and safety profile of losartan products .
Case Study 2: Safety Evaluation
Another significant study focused on the safety evaluation of ARBs, including losartan. It highlighted concerns regarding nitrosamine impurities but did not specifically address imidazo[1,5-b]isoquinoline. However, it underscored the importance of rigorous testing for all impurities to ensure patient safety and drug efficacy. The FDA has emphasized monitoring these compounds during drug production to mitigate health risks associated with long-term exposure .
Eigenschaften
IUPAC Name |
3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKIKNQMNCWQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675997 | |
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-38-0 | |
Record name | 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.